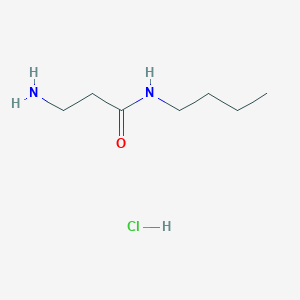
3-Amino-N-butylpropanamide hydrochloride
Descripción general
Descripción
3-Amino-N-butylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-butylpropanamide hydrochloride consists of 7 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 180.676 Da and the monoisotopic mass is 180.102936 Da .Aplicaciones Científicas De Investigación
Synthesis of Chiral Monomers for Polyamides
Research by Gómez, Orgueira, and Varela (2003) focused on synthesizing a chiral monomer from derivatives of L-glutamic acid and L-alanine, which are natural amino acids. This chiral monomer, a precursor of AABB-type stereoregular polyamide, illustrates the application of such compounds in creating novel polymers with potential industrial applications (R. V. Gómez, H. Orgueira, & O. Varela, 2003).
Development of β1-Adrenergic Receptor Antagonists
In 2013, Tengler and colleagues synthesized derivatives potentially acting as β1-adrenergic receptor antagonists (beta-blockers). They developed new hydrochlorides of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates and 3-tert-butylamino-2-hydroxypropyl-4-butoxybenzoates, showcasing the role of such compounds in medicinal chemistry (Jan Tengler et al., 2013).
Designing Anticancer Agents
The 2009 study by Kumar et al. involved synthesizing a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide. These compounds showed promise in developing new anticancer agents, demonstrating their cytotoxicity against human cancer cell lines (Vivek Kumar et al., 2009).
Biodegradable Polyesteramides in Agriculture and Biomedicine
Fan, Kobayashi, and Kise (2000) synthesized polyesteramides containing peptide linkages from amino acids, which were biodegradable under enzymatic action. These materials are anticipated to have applications in agriculture and biomedicine due to their solubility and biodegradability properties (Yujiang Fan, Masami Kobayashi, & H. Kise, 2000).
Potential Antimycobacterials and Photosynthetic Electron Transport Stimulation
Tengler et al. (2013) prepared and characterized a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. These compounds showed activity against mycobacterial species and significantly stimulated the rate of photosynthetic electron transport in spinach chloroplasts (Jan Tengler et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-N-butylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-2-3-6-9-7(10)4-5-8;/h2-6,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQXAYUEASDBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-butylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)







